Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester
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Overview
Description
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is a chemical compound with the molecular formula C9H9ClFNO2S This compound is known for its unique structure, which includes a combination of amino, chloro, and fluoro substituents on a phenyl ring, along with a thioether linkage and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-chloro-4-fluorophenol and methyl thioacetate.
Thioether Formation: The phenol group of 5-amino-2-chloro-4-fluorophenol is converted to a thioether by reacting it with methyl thioacetate under basic conditions. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Esterification: The resulting thioether intermediate is then esterified using a suitable esterification reagent, such as methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, chloro-, methyl ester: Similar in structure but lacks the amino and fluoro substituents.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of amino, chloro, and fluoro substituents on the phenyl ring, along with the thioether and ester functionalities, make it a versatile compound in various fields of research and industry.
Properties
CAS No. |
131533-07-8 |
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Molecular Formula |
C9H9ClFNO2S |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3 |
InChI Key |
AWGBZZXOIDGMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl |
Origin of Product |
United States |
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